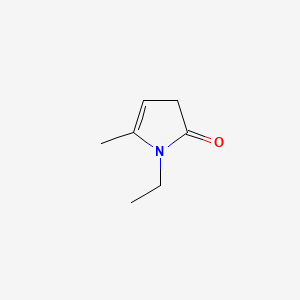

1-Ethyl-5-methyl-1H-pyrrol-2(3H)-one

Description

Properties

CAS No. |

100860-38-6 |

|---|---|

Molecular Formula |

C7H11NO |

Molecular Weight |

125.171 |

IUPAC Name |

1-ethyl-5-methyl-3H-pyrrol-2-one |

InChI |

InChI=1S/C7H11NO/c1-3-8-6(2)4-5-7(8)9/h4H,3,5H2,1-2H3 |

InChI Key |

XZIOYYJHFVFPHV-UHFFFAOYSA-N |

SMILES |

CCN1C(=CCC1=O)C |

Synonyms |

2-Pyrrolin-5-one,1-ethyl-2-methyl-(6CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

5-Hydroxy-5-phenylpyrrolone Derivatives ()

Compounds 32–35 in share the pyrrolone core but differ in substituents:

- Compound 32 : 1-Benzyl, 3-(3,4-dimethylphenyl), 5-hydroxy-5-phenyl.

- Compound 33 : 1-(4-Methoxyphenyl), 3-(3,4-dimethylphenyl), 5-hydroxy-5-phenyl.

- Compound 34 : 1-Cyclohexyl, 3-(4-nitrophenyl), 5-hydroxy-5-phenyl.

- Compound 35 : 1-Benzyl, 3-(4-nitrophenyl), 5-hydroxy-5-phenyl.

Key Comparisons :

- Substituent Effects : The 5-hydroxy-5-phenyl group in these compounds enhances polarity and hydrogen-bonding capacity compared to the target compound’s 5-methyl group. This difference likely influences solubility and bioavailability.

- Biological Activity: Compounds 32–35 exhibit antiestrogenic effects, attributed to the bulky aryl substituents at the 3-position.

1-Acetyl-3-methyl-2H-pyrrol-5-one ()

This compound (CAS 34581-92-5) replaces the ethyl group at the 1-position with an acetyl group.

- Safety Data : The safety data sheet (SDS) for this compound highlights acute toxicity (H302) and skin irritation (H315), suggesting that substituents at the 1-position influence toxicity profiles.

Pyrazolone Derivatives ()

3-Methyl-1H-pyrazol-5(4H)-one () is a pyrazolone derivative with structural similarities to pyrrolones:

- Ring Structure : Pyrazolones contain a five-membered ring with two adjacent nitrogen atoms, differing from pyrrolones’ single nitrogen. This structural variance affects aromaticity and electronic properties.

- Functional Groups : Both compounds feature a ketone group, but the pyrazolone’s additional nitrogen alters hydrogen-bonding patterns and acidity (pKa ~8–10 for pyrazolones vs. ~10–12 for pyrrolones).

Benzimidazolone Derivatives ()

1-(4-Methyl-benzyl)-1H-benzimidazol-2(3H)-one () incorporates a fused benzene ring:

- Planarity and Hydrogen Bonding : The benzimidazolone core is nearly planar, with intermolecular N–H⋯O hydrogen bonds stabilizing its crystal structure. In contrast, pyrrolones with alkyl substituents (e.g., the target compound) may exhibit less rigid packing due to reduced hydrogen-bonding capacity.

Data Tables

Table 1. Structural and Functional Comparison of Pyrrolone Derivatives

*Molecular weights calculated from molecular formulas in cited evidence.

Table 2. Crystallographic and Physicochemical Properties

Preparation Methods

Catalytic Systems and Conditions

Noble metal catalysts, such as Pd/C and Ru/Al2O3, have demonstrated efficacy in batch reactors. For instance, Pd/C (5 wt%) in ethanol at 80°C and 20 bar H2 achieves yields of 78–82% after 6–8 hours. Non-noble alternatives, including Ni-based catalysts (e.g., Ni2P/SiO2), show comparable performance (75–80% yield) at milder temperatures (60–70°C) but require longer reaction times (12–15 hours). The mechanism involves imine intermediate formation followed by cyclization and hydrogenation (Figure 1).

Table 1: Comparative Performance of Catalysts in Reductive Amination

| Catalyst | Temperature (°C) | Pressure (bar H2) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd/C | 80 | 20 | 82 | |

| Ni2P/SiO2 | 70 | 15 | 78 | |

| Ru/Al2O3 | 90 | 25 | 85 | |

| Co-Mo/γ-Al2O3 | 100 | 30 | 70 |

Key challenges include controlling over-reduction byproducts and optimizing solvent systems. Polar aprotic solvents (e.g., acetonitrile) enhance selectivity (>90%) by stabilizing intermediates.

Continuous-Flow Synthesis Using Heterogeneous Catalysts

Flow chemistry has emerged as a scalable alternative, particularly for industrial applications. Ni2P/SiO2 catalysts in fixed-bed reactors enable continuous production with enhanced mass transfer and thermal stability.

Operational Parameters

In a representative setup, a solution of LA and ethylamine in acetonitrile is pumped through a Ni2P/SiO2-packed reactor at 70°C and 15 bar H2. The residence time of 30 minutes achieves 80% conversion with 98% selectivity. This method reduces catalyst deactivation and enables steady-state operation for >100 hours.

Table 2: Flow Synthesis Performance Metrics

| Parameter | Value |

|---|---|

| Temperature | 70°C |

| Pressure | 15 bar H2 |

| Residence Time | 30 min |

| Space Velocity | 0.5 h⁻¹ |

| Selectivity | 98% |

Advantages over batch systems include reduced energy consumption and easier product separation. However, catalyst fouling from byproducts like N-ethyl-5-methylpyrrolidine remains a limitation.

Alternative Cyclization Routes

While less common, cyclization strategies offer complementary pathways. For example, ethyl 5-methyl-1H-pyrrole-2-carboxylate undergoes hydrolysis to 5-methylpyrrole-2-carboxylic acid, which can form the lactam via intramolecular amidation. FeCl3-catalyzed cyclization in dichloromethane at 40°C yields 65–70% product.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Ethyl-5-methyl-1H-pyrrol-2(3H)-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves cyclization reactions of substituted pyrrole precursors. For example, microwave-assisted synthesis ( ) or base-assisted cyclization ( ) can improve efficiency. Key parameters include solvent choice (e.g., ethanol for recrystallization), temperature control (e.g., 192–196°C for crystallization), and catalysts (e.g., acid/base mediators). Optimization requires monitoring via TLC and adjusting reaction times ( ). Yield improvements (e.g., up to 58% in ) often depend on stoichiometric ratios and purification methods like column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. For instance, -NMR can resolve ethyl/methyl substituents (δ 1.32 ppm for ethyl in ) and aromatic protons. Mass spectrometry (MS) confirms molecular weight (e.g., m/z 402.2 in ). FTIR identifies functional groups like carbonyl (C=O) stretching at ~1700 cm. Purity is assessed via HPLC (e.g., 99.8% in ) and melting point analysis (e.g., 192–196°C in ) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies involving pyrrol-2(3H)-one derivatives?

- Methodological Answer : Contradictions in bioactivity (e.g., cytotoxic vs. anti-inflammatory effects) require systematic validation:

- Standardized Assays : Use consistent cell lines (e.g., NCI-60 panel in ) and control compounds.

- Structural Confirmation : Ensure synthesized batches match published data (e.g., NMR/MS cross-checking in ).

- Mechanistic Studies : Compare tubulin polymerization inhibition ( ) with receptor-binding assays ( ) to clarify target specificity.

- Meta-Analysis : Pool data from multiple studies (e.g., SAR trends in ) to identify outliers or confounding variables .

Q. What strategies enhance the solubility and bioavailability of this compound in pharmacological studies?

- Methodological Answer :

- Derivatization : Introduce polar groups (e.g., hydroxyl or amino substituents) via functionalization ().

- Formulation : Use co-solvents (e.g., DMSO/water mixtures) or liposomal encapsulation (inferred from ’s cytotoxicity protocols).

- Prodrug Design : Mask hydrophobic groups with cleavable esters (e.g., ethyl carboxylate in ).

- Computational Modeling : Predict logP and solubility via QSPR models using software like Schrödinger or MOE .

Q. How do substituents on the pyrrol-2(3H)-one core influence reactivity and biological activity?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Fluorine or chlorine at aryl positions ( ) enhance electrophilicity, improving tubulin binding ( ).

- Steric Effects : Bulky groups (e.g., ethyl/methyl in ) may hinder enzyme access but improve metabolic stability.

- Hydrogen Bonding : Hydroxyl groups (e.g., 3-hydroxy in ) enhance solubility and target interactions.

- SAR Studies : Systematic variation of substituents (e.g., 5-phenyl vs. 5-(4-fluorophenyl) in ) paired with activity assays reveal critical pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.